3,5-Di-tert-butylbenzaldehyde
Overview
Description
3,5-Di-tert-butylbenzaldehyde: is an organic compound with the molecular formula C15H22O . It is a derivative of benzaldehyde, where two tert-butyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its stability and is used in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
It has been used in the synthesis of 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin via condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane . It has also been used to synthesize 3,5-di-tert-butylphenyl-dipyrromethane via reaction with pyrrole in the presence of trifluoroacetic acid .
Biochemical Pathways
The compound’s role in the synthesis of other compounds suggests that it may influence a variety of biochemical pathways depending on the context of its use .
Result of Action
Its use in the synthesis of other compounds suggests that it may have diverse effects depending on the specific context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzaldehyde can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of 3,5-di-tert-butylphenol with formaldehyde in the presence of an acid catalyst.
Oxidation Reaction: Another method includes the oxidation of 3,5-di-tert-butyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where 3,5-di-tert-butyltoluene is oxidized under controlled conditions to yield the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: 3,5-Di-tert-butylbenzoic acid.
Reduction: 3,5-Di-tert-butylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3,5-Di-tert-butylbenzaldehyde is used in various scientific research applications:
Comparison with Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound has an additional hydroxyl group, which imparts different chemical properties and reactivity.
4-tert-Butylbenzaldehyde: This compound has only one tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: 3,5-Di-tert-butylbenzaldehyde is unique due to the presence of two bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in the synthesis of sterically hindered molecules and complex organic compounds .
Properties
IUPAC Name |
3,5-ditert-butylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUITYMDHWNCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361484 | |
Record name | 3,5-Di-tert-butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17610-00-3 | |
Record name | 3,5-Di-tert-butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(tert-butyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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